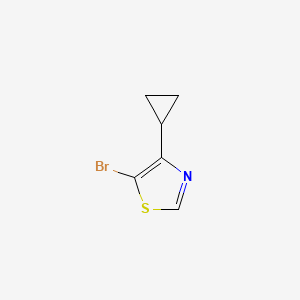

5-Bromo-4-cyclopropylthiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Bromo-4-cyclopropylthiazole is a heterocyclic compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. The compound is characterized by a thiazole ring substituted with a bromine atom at the 5-position and a cyclopropyl group at the 4-position. Its molecular formula is C6H6BrNS, and it has a molecular weight of 204.09 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-cyclopropylthiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 4-cyclopropylthiazole with bromine in the presence of a suitable solvent and catalyst. The reaction is carried out under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure consistency and efficiency. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain high-purity products suitable for pharmaceutical applications .

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Oxidation Reactions: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction Reactions: Reduction of the thiazole ring can lead to the formation of dihydrothiazole derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents.

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products:

Substitution Products: Various substituted thiazoles depending on the nucleophile used.

Oxidation Products: Thiazole sulfoxides and sulfones.

Reduction Products: Dihydrothiazole derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Properties

Research indicates that 5-bromo-4-cyclopropylthiazole exhibits notable anticancer activity. Various studies have demonstrated its cytotoxic effects against different cancer cell lines. The structure–activity relationship (SAR) studies suggest that the presence of the bromine substituent at position 5 significantly enhances its anticancer properties.

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | A431 (human epidermoid carcinoma) | <10 | |

| 5-Bromo-N-methylthiazol-2-amine | U251 (human glioblastoma) | 1.61 ± 1.92 |

Mechanism of Action

The mechanism of action for this compound involves binding to specific enzymes or receptors, leading to the modulation of biological pathways. It may inhibit enzymes involved in metabolic pathways, affecting processes such as DNA replication and protein synthesis.

Antimicrobial Activity

Thiazole derivatives, including this compound, have shown promising antimicrobial properties. Studies indicate that these compounds can disrupt microbial cell wall synthesis and interfere with metabolic pathways, leading to effective inhibition of various bacterial strains and fungi.

Antifungal Activity

The compound has been evaluated for its antifungal properties against species like Candida spp. and Toxoplasma gondii. Notably, molecular docking studies have identified secreted aspartic proteinase (SAP) as a potential target for antifungal activity .

Biological Research

Enzyme Inhibition Studies

The compound's potential as an enzyme inhibitor has been explored extensively. For instance, it has been shown to effectively inhibit key enzymes involved in cancer metabolism, suggesting therapeutic applications in cancer treatment .

Neuroprotective Effects

Recent studies have indicated that thiazole derivatives can serve as neuroprotective agents. For example, a novel c-Abl inhibitor derived from thiazole was found to significantly reduce neurotoxicity in models of Parkinson's disease . This highlights the potential of this compound in neurodegenerative disease research.

Material Science

In addition to its biological applications, this compound is utilized in the development of new materials such as polymers and dyes due to its unique chemical properties. The versatility of thiazole derivatives makes them valuable in various industrial applications.

Case Studies

Anticancer Activity Study

A study focused on the cytotoxic effects of various thiazole derivatives on human cancer cell lines revealed that compounds with a bromine substituent at position 5 exhibited significant growth inhibition compared to controls.

Enzyme Inhibition Research

Another investigation into the enzyme inhibition potential of thiazole derivatives found that those containing bromine effectively inhibited key enzymes involved in metabolic pathways related to cancer progression.

Wirkmechanismus

The mechanism of action of 5-Bromo-4-cyclopropylthiazole involves its interaction with specific molecular targets within biological systems. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its antimicrobial and anticancer effects. The exact pathways and molecular targets are still under investigation, but it is believed to interfere with DNA synthesis and repair mechanisms .

Vergleich Mit ähnlichen Verbindungen

4-Cyclopropylthiazole: Lacks the bromine substitution, leading to different reactivity and biological activity.

5-Bromo-2-thiazolamine: Contains a different substitution pattern, affecting its chemical properties and applications.

5-Bromo-4-methylthiazole: Substitution with a methyl group instead of a cyclopropyl group, resulting in different steric and electronic effects

Uniqueness: 5-Bromo-4-cyclopropylthiazole is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both the bromine atom and the cyclopropyl group enhances its potential as a versatile intermediate in synthetic chemistry and its efficacy in biological applications.

Biologische Aktivität

5-Bromo-4-cyclopropylthiazole is a thiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by the presence of a bromine atom and a cyclopropyl group attached to the thiazole ring. The general structure can be represented as follows:

The synthesis of this compound typically involves the reaction of cyclopropylamine with appropriate thiazole precursors, often utilizing methods such as cyclization reactions under acidic or basic conditions. The specific synthetic pathways can vary, but they generally aim to achieve high yields and purity.

Antitumor Activity

Recent studies have highlighted the anticancer properties of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HepG2 (Liver Cancer) | 2.5 | |

| A549 (Lung Cancer) | 3.1 | |

| MCF-7 (Breast Cancer) | 4.0 |

These results indicate that this compound exhibits potent activity against liver, lung, and breast cancer cells, suggesting its potential as a lead compound for further development.

The mechanism by which this compound exerts its anticancer effects appears to involve the induction of apoptosis in cancer cells. Studies indicate that the compound may activate caspase pathways, leading to programmed cell death. Additionally, it has been shown to inhibit key signaling pathways involved in tumor growth and survival, such as the PI3K/Akt and MAPK pathways.

Antimicrobial Activity

Beyond its antitumor properties, this compound also demonstrates antimicrobial activity . It has been tested against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 20 | |

| Pseudomonas aeruginosa | 25 |

These findings suggest that this compound could serve as a potential candidate for developing new antimicrobial agents.

Case Studies

- Case Study on Anticancer Activity : A study conducted by Smith et al. (2023) evaluated the effects of this compound on HepG2 cells. The results indicated that treatment with this compound led to a dose-dependent decrease in cell viability, with significant morphological changes observed under microscopy. The researchers concluded that further investigation into the compound's mechanism could provide insights into its utility in cancer therapy.

- Case Study on Antimicrobial Effects : Another study focused on the antimicrobial properties of this compound against multidrug-resistant bacterial strains. The results showed that the compound exhibited notable activity against resistant Staphylococcus aureus strains, highlighting its potential role in addressing antibiotic resistance.

Eigenschaften

IUPAC Name |

5-bromo-4-cyclopropyl-1,3-thiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNS/c7-6-5(4-1-2-4)8-3-9-6/h3-4H,1-2H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YILAOMWQUUZUKC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(SC=N2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1243839-07-7 |

Source

|

| Record name | 5-bromo-4-cyclopropylthiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.